molecular formula C11H16N2S B11813926 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione

6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione

Cat. No.: B11813926
M. Wt: 208.33 g/mol
InChI Key: IFRIRUFZJQLFDR-UHFFFAOYSA-N
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Description

6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione (: 1352511-41-1) is a sulfur-containing heterocyclic compound with a molecular formula of C 11 H 16 N 2 S and a molecular weight of 208.33 g/mol. This compound features a pyridine backbone with a thione (-C=S) group at position 2, a methyl group at position 6, and a piperidin-2-yl substituent at position 5. The thione group can exhibit tautomerism, potentially existing in a thiol form, which contributes to its versatility in chemical interactions and coordination chemistry . Research Applications and Value This pyridinethione derivative is of significant interest in scientific research, particularly in medicinal chemistry and pharmacology. Its structure allows it to serve as a versatile ligand in metal coordination complexes. Preliminary research on similar pyridine and thione compounds indicates potential for a range of biological activities . Anticancer Properties: The compound has been evaluated for its antiproliferative effects. Structural analogs, such as specific 3,4-dihydropyridine-2(1H)-thione derivatives, have demonstrated promising activity as mitotic-specific inhibitors. These analogues inhibit tubulin polymerization by targeting the colchicine-binding site, leading to aberrant mitotic spindle formation, cell cycle arrest at the G2/M phase, and the induction of apoptosis in cancer cells like melanoma A375 . Antimicrobial Activity: Studies suggest that thione derivatives possess significant antimicrobial properties. Research on similar compounds has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . Enzyme Inhibition: Derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDK), which are crucial enzymes for cell cycle regulation. This inhibition presents potential therapeutic applications in diseases like cancer, where uncontrolled cell proliferation occurs . Mechanism of Action The proposed mechanism of action for related dihydropyridinethiones involves interaction with specific biological targets. The most well-characterized mechanism, as seen in analogues like compound S1 and S22, is the inhibition of tubulin polymerization via binding to the colchicine site on tubulin. This disruption of microtubule dynamics prevents proper mitotic spindle formation, ultimately triggering programmed cell death . The piperidinyl moiety in the structure may enhance binding affinity to biological targets, while the thione group can participate in redox interactions, further influencing its biological activity . Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

6-methyl-5-piperidin-2-yl-1H-pyridine-2-thione

InChI

InChI=1S/C11H16N2S/c1-8-9(5-6-11(14)13-8)10-4-2-3-7-12-10/h5-6,10,12H,2-4,7H2,1H3,(H,13,14)

InChI Key

IFRIRUFZJQLFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions. For example, 2-chloropyridine can react with piperidine under basic conditions to form the desired product.

    Thione Formation: The thione group can be introduced by treating the pyridine derivative with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or further to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thione derivatives possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans .
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth. The structural features allow it to interact with biological targets involved in cancer progression .
  • Enzyme Inhibition : It has been reported that derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This inhibition can lead to potential therapeutic applications in cancer treatment .

Interaction Studies

Understanding the mechanism of action of this compound involves interaction studies with biological molecules like proteins and nucleic acids. These studies are crucial for elucidating how the compound influences cellular pathways and enzyme activities.

Table: Comparative Biological Activities of Similar Compounds

Compound NameStructureBiological Activity
5-(1-butylpyrrolidin-2-yl)-6-methylpyridine-2-thiolStructureAntimicrobial
5-(1-methylpiperidin-2-yl)pyridineStructureAnticancer
6-methylpyridine-2-thiolStructureAntifungal

The uniqueness of this compound lies in its combination of a piperidine moiety with a thione functional group, which may impart distinct chemical reactivity and biological activity compared to similar compounds. This combination allows for diverse applications in medicinal chemistry and other fields.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidinyl group can enhance binding affinity to these targets, while the thione group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 6-methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione and analogous pyridinethiones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5: Piperidin-2-yl; 6: Methyl C₁₁H₁₄N₂S 206.3 Bulky piperidine group enhances basicity and steric effects; potential for N–H⋯S hydrogen bonding
6-Methylpyridine-2(1H)-thione 6: Methyl C₆H₇NS 125.19 Shorter C–S bonds (1.694–1.700 Å) indicate pyridinethione tautomer; forms N–H⋯S dimers in crystal lattice
5-(Trifluoromethyl)pyridine-2(1H)-thione 5: CF₃ C₆H₄F₃NS 179.17 Electron-withdrawing CF₃ group increases thione acidity and reactivity
Morpholinium 3-cyanopyridine-2-thiolate Morpholine counterion Variable Variable Quaternary ammonium salts enhance solubility and stability for insecticidal applications

Key Observations :

  • Steric and Electronic Effects : The piperidin-2-yl group in the target compound introduces steric hindrance and basicity, which may influence its coordination behavior with metals compared to simpler analogs like 6-methylpyridine-2-thione.
  • Tautomerism : Unlike morpholinium salts, which exist as thiolates (anionic form), neutral pyridinethiones like 6-methylpyridine-2-thione favor the thione tautomer in the solid state, as evidenced by shorter C–S bonds .
  • Acidity : Electron-withdrawing groups (e.g., CF₃ in 5-(trifluoromethyl)pyridine-2-thione) increase thione acidity, enhancing deprotonation and thiolate formation .

Crystallographic and Physicochemical Properties

  • Crystal Packing : 6-Methylpyridine-2-thione forms cyclic dimers via N–H⋯S hydrogen bonds, while metal complexes (e.g., Cd/Zn pyridine-2-sulfonato) exhibit 2D hydrogen-bonded networks . The piperidinyl group in the target compound may disrupt such packing, leading to distinct solid-state properties.
  • Solubility : Quaternary ammonium salts (e.g., morpholinium thiolates) are more water-soluble than neutral thiones, facilitating their use in biological systems .

Biological Activity

6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione (CAS No. 1352511-41-1) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including various studies, findings, and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine group and a thione functional group. Its molecular formula is C11H14N2SC_{11}H_{14}N_2S with a molecular weight of approximately 210.31 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyridine and thione compounds often exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that thione derivatives can possess potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy.

Antiparasitic Activity

A notable study on related compounds indicated promising results against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with similar structural features showed low toxicity to mammalian cells while effectively inhibiting parasite growth . Given the structural similarities, it is plausible that this compound may exhibit similar antiparasitic properties.

Case Study 1: Antibacterial Screening

In a comparative study, several pyridine derivatives were screened for antibacterial activity. The results indicated that compounds with piperidine substitutions had enhanced activity against Gram-positive bacteria, with observed Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . Although specific data for this compound was not provided, the trend suggests potential efficacy.

Case Study 2: Antiparasitic Activity Evaluation

A series of thione derivatives were evaluated for their antiparasitic effects. Compounds structurally related to this compound demonstrated significant inhibition of T. brucei growth at concentrations as low as 22 nM . This indicates a potential pathway for further exploration into the biological activity of this compound.

Data Summary Table

Activity Type MIC (μg/mL) Reference
Antibacterial (S. aureus)3.12 - 12.5
Antiparasitic (T. brucei)EC50 = 22 nM

Q & A

Q. What are the established synthetic routes for 6-methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization or condensation reactions. For example, similar pyridine-thione derivatives are synthesized via condensation of aldehydes with cyanothioacetamide in a 1:2 molar ratio under reflux conditions (e.g., ethanol, 2–4 hours). Adjusting the solvent (e.g., ethanol vs. DMF), temperature, and stoichiometry of reactants like cyclohexylidenecyanothioacetamide can optimize yields . Piperidine ring introduction may require coupling reactions with pre-functionalized intermediates or post-synthetic modifications of the pyridine core .

Q. How is the structural conformation of this compound characterized?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and tautomeric forms (e.g., thione vs. thiol configurations). For example, 6-methylpyridine-2(1H)-thione exhibits a planar pyridine ring with a mean C–C bond length of 1.39 Å and a C=S bond length of 1.67 Å . Computational methods like DFT can supplement experimental data to predict electronic properties and tautomeric stability .

Q. What spectroscopic techniques are used to validate the purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbon signals for the thione moiety (C=S at δ 190–200 ppm) .
  • IR : Strong absorption bands near 1250 cm1^{-1} (C=S stretch) and 1600 cm1^{-1} (C=N/C=C) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., M.W. ~250–300 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected tautomer ratios) be resolved?

Discrepancies between experimental and computational spectra often arise from tautomeric equilibria. For example, thione↔thiol tautomerism can be studied via variable-temperature NMR or UV-Vis spectroscopy to track population shifts. Solvent polarity (e.g., DMSO vs. chloroform) also affects tautomer stability, with polar solvents favoring the thione form due to dipole stabilization .

Q. What strategies optimize regioselectivity in functionalizing the pyridine or piperidine rings?

  • Electrophilic Aromatic Substitution : Directing groups (e.g., methyl at C6) guide electrophiles to specific positions. For example, nitration occurs preferentially at C4 in methylpyridine-thiones due to steric and electronic effects .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions on halogenated derivatives (e.g., 6-chloro analogs) enable selective piperidine or aryl group introduction .

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like PI3K. The thione moiety may act as a hydrogen-bond acceptor, while the piperidine ring contributes to hydrophobic interactions. In vitro assays (e.g., kinase inhibition) validate predictions, with IC50_{50} values guiding structure-activity relationships .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral centers in the piperidine ring require asymmetric synthesis or resolution techniques. Catalytic methods (e.g., chiral ligands in Pd-catalyzed couplings) or enzymatic resolution (e.g., lipases) can achieve >95% ee. Process optimization (e.g., flow chemistry) minimizes racemization during scale-up .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis Condensation, cyclization, cross-coupling
Structural Analysis X-ray crystallography, DFT calculations
Spectroscopy VT-NMR, HRMS, IR
Biological Studies Molecular docking, kinase inhibition assays
Scale-Up Asymmetric catalysis, flow chemistry

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